2-Hydroxy-7-O-methylscillascillin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Hydroxy-7-O-methylscillascillin is a natural product used for research related to life sciences . It is a compound with the CAS number 52096-50-1 .

Molecular Structure Analysis

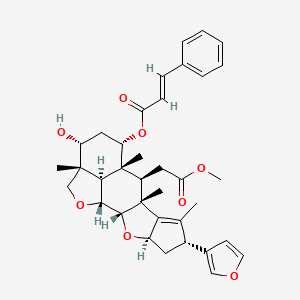

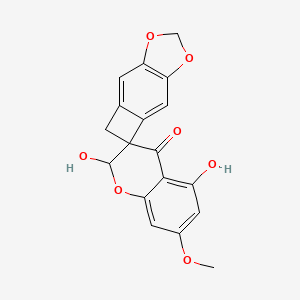

The molecular formula of 2-Hydroxy-7-O-methylscillascillin is C18H14O7 . The compound has a complex structure featuring a 3-spirocyclobutene ring system . The exact mass is 342.07395278 g/mol and the monoisotopic mass is also 342.07395278 g/mol .Physical And Chemical Properties Analysis

2-Hydroxy-7-O-methylscillascillin has a molecular weight of 342.3 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 1 . The topological polar surface area is 94.4 Ų . The compound has a complexity of 568 .科学的研究の応用

Pharmacological Research

2-Hydroxy-7-O-methylscillascillin is studied for its potential pharmacological effects. Its structure, belonging to the homoisoflavanones, suggests it may have various biological activities . Research in this area could lead to the development of new therapeutic agents.

Chemical Synthesis and Transformations

This compound is used in chemical synthesis and transformation studies. Researchers explore reactions such as isomerization, hydrogenation, and dealkylation to understand the compound’s reactivity and to synthesize new derivatives with potential enhanced activities .

Biological Activity Assays

The biological activity of 2-Hydroxy-7-O-methylscillascillin is an area of significant interest. Studies often focus on its cytotoxicity, anti-inflammatory, and antioxidant properties, which are common among flavonoids .

Spectroscopy and Structural Analysis

Spectroscopic methods like UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to elucidate the structure of 2-Hydroxy-7-O-methylscillascillin. These techniques provide insights into the compound’s electronic and molecular structure, which is crucial for understanding its chemical properties .

Natural Product Chemistry

As a natural product, 2-Hydroxy-7-O-methylscillascillin’s isolation and purification from plant sources are studied. This research can lead to the discovery of similar compounds and the development of extraction methods that could be applied in the pharmaceutical industry .

Chemotaxonomy

The presence of 2-Hydroxy-7-O-methylscillascillin in certain plants can be used for chemotaxonomic purposes. It helps in the classification and identification of plant species based on their chemical profiles .

特性

IUPAC Name |

2,5-dihydroxy-7-methoxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O7/c1-22-9-3-11(19)15-14(4-9)25-17(21)18(16(15)20)6-8-2-12-13(5-10(8)18)24-7-23-12/h2-5,17,19,21H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNATRVFSYNBMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(C3(C2=O)CC4=CC5=C(C=C34)OCO5)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-7-O-methylscillascillin | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。